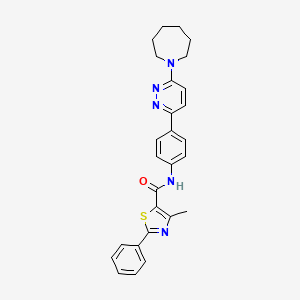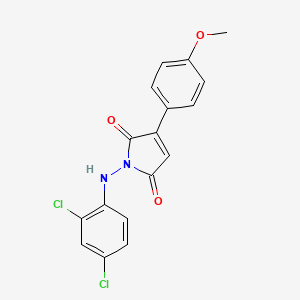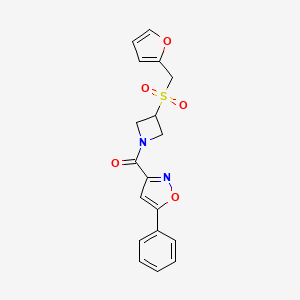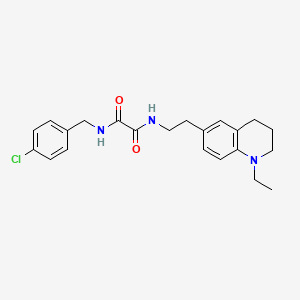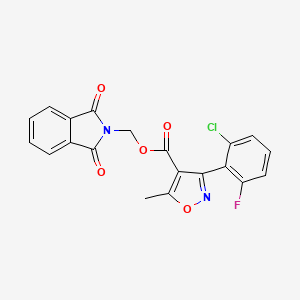
2-(2-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione” belongs to the family of isoindoline-1,3-dione derivatives . These compounds are recognized as one of the most talented skeletons due to their wide range of construction types and wide biological activities . They are neutral and hydrophobic, so they can pass through the living membrane in vivo .
Synthesis Analysis
Isoindoline-1,3-dione derivatives are synthesized using simple heating and relatively quick solventless reactions . The reaction involves the interaction of N-arylbenzenecarboximidamides with phthalic anhydride .Molecular Structure Analysis
The geometric structure of isoindoline-1,3-dione derivatives has been analyzed by x-ray crystallography . The optimized structure predicted in the in silico experiment showed no significant difference from the experimental structure .Chemical Reactions Analysis
The overall transformation involved in the synthesis of isoindoline-1,3-dione derivatives includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis
Isoindoline-1,3-dione derivatives are neutral and hydrophobic . This allows them to pass through the living membrane in vivo .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
Isoindoline-1,3-dione derivatives have gained significant attention for their potential use in pharmaceutical synthesis . They have been found to modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .
Herbicides
These compounds have also been used in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this application.
Colorants and Dyes
Isoindoline-1,3-dione derivatives have been used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups contribute to their color properties.
Polymer Additives
These compounds have been used as additives in polymers . They can enhance the properties of the polymer, such as its stability and durability.
Organic Synthesis
Isoindoline-1,3-dione derivatives play a crucial role in organic synthesis . They can act as building blocks in the synthesis of complex organic compounds.
Photochromic Materials
These compounds have found applications in the development of photochromic materials . These are materials that change color in response to light.
Mecanismo De Acción
Target of Action
The primary targets of 2-(2-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione are dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the regulation of mood, reward, and motor control in the central nervous system.
Mode of Action
This compound interacts with its targets by binding to the dopamine receptors, particularly at the allosteric binding site . This interaction can modulate the activity of these receptors, leading to changes in the signaling pathways they control.
Biochemical Pathways
Upon binding to the dopamine receptors, the compound can affect several biochemical pathways. These include pathways involved in neurotransmission , mood regulation , and motor control . The downstream effects of these changes can vary, but they often result in altered neuronal activity and changes in behavior.
Pharmacokinetics
They are metabolized by the liver and excreted through the kidneys . These properties can impact the compound’s bioavailability and its overall effectiveness.
Result of Action
The molecular and cellular effects of the compound’s action can be diverse, depending on the specific context and the pathways involved. For example, in a Parkinsonism mouse model, a similar compound was shown to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its targets and exert its effects . Therefore, these factors should be carefully controlled in experimental settings to ensure reliable and reproducible results.
Propiedades
IUPAC Name |
2-[2-[3-(benzenesulfonylmethyl)-1,2,4-oxadiazol-5-yl]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c23-18-14-8-4-5-9-15(14)19(24)22(18)11-10-17-20-16(21-27-17)12-28(25,26)13-6-2-1-3-7-13/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVMRYKMBBRIOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

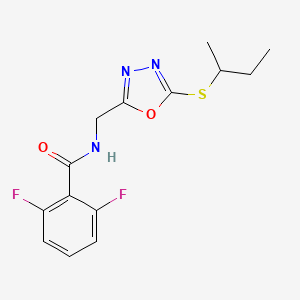
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2913638.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2913641.png)
![3-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoic acid](/img/structure/B2913642.png)
